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Introduction:

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly
recognized for their physiological relevance in mimicking in vivo tissue architecture and
microenvironments.[1][2] Unlike traditional 2D monolayers, 3D models exhibit gradients of
nutrients, oxygen, and signaling molecules, which significantly influence cellular metabolism
and response to therapeutic agents.[1][3] One of the key metabolic alterations observed in
many pathological conditions, particularly cancer, is a shift in glucose metabolism, often
referred to as the Warburg effect.[3] Consequently, the study of glucose uptake in 3D models is
crucial for understanding disease progression and for the development of novel therapeutics.

6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently
labeled deoxyglucose analog that serves as a valuable tool for monitoring glucose uptake in
living cells.[4] Due to its fluorescent properties, 6-NBDG allows for the visualization and
quantification of glucose transport using techniques such as fluorescence microscopy and flow
cytometry.[4][5] In 3D cell culture models, 6-NBDG enables the spatial and temporal analysis of
glucose uptake, providing insights into the metabolic state of different cell populations within
the spheroid or organoid.

Biological Principles:
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Glucose uptake in mammalian cells is primarily mediated by a family of membrane proteins
known as glucose transporters (GLUTSs).[6] The fluorescent moiety of 6-NBDG is attached at
the C6 position of the glucose molecule.[3] While 6-NBDG is a substrate for GLUTSs, it is
important to note that its uptake kinetics and mechanisms may differ from that of native
glucose.[7] Studies have shown that 6-NBDG exhibits a high binding affinity for GLUT1, a
transporter often overexpressed in cancer cells.[3] However, there is also evidence suggesting
that 6-NBDG can enter cells through transporter-independent mechanisms, a factor that should
be considered when interpreting results.[3][8]

The regulation of glucose uptake is a complex process governed by various signaling
pathways. The PI3K/Akt pathway is a central regulator of glucose metabolism, promoting the
translocation of GLUTSs (particularly GLUT1) to the plasma membrane, thereby increasing
glucose uptake.[6][9] In the context of 3D cell cultures, the activation of oncogenic pathways
like PI3K/Akt can lead to enhanced glucose consumption to support the high proliferative and
survival demands of the cells within the spheroid.[6]

Data Presentation

The following tables provide a template for presenting quantitative data from 6-NBDG uptake
assays in 3D cell culture models.

Table 1: Dose-Dependent Uptake of 6-NBDG in Cancer Cell Spheroids

. ) Mean Fluorescence
6-NBDG Incubation Time

. . Intensity (Arbitrary = Standard Deviation
Concentration (uM)  (minutes)

Units)
10 30 150.5 12.3
50 30 752.1 55.8
100 30 1489.6 110.2
200 30 2850.3 201.7

Table 2: Effect of Glucose Transporter Inhibitor on 6-NBDG Uptake
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Mean
6-NBDG Fluorescence
] ] Standard -
Treatment Concentration Intensity Lo % Inhibition
. Deviation
(M) (Arbitrary
Units)
Vehicle Control 100 1502.4 120.5 0%
Phloretin (100
100 601.0 48.2 60%
1Y)
Cytochalasin B
100 450.7 35.9 70%

(20 pm)

Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids

This protocol describes the generation of uniform spheroids using the liquid overlay technique
in ultra-low attachment plates.

Materials:

Cancer cell line of interest (e.g., MCF-7, HCT116)

Complete cell culture medium

Sterile PBS

Trypsin-EDTA

Ultra-low attachment 96-well round-bottom plates

Hemocytometer or automated cell counter
Procedure:

¢ Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
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o Aspirate the culture medium and wash the cells once with sterile PBS.

e Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.

o Neutralize the trypsin by adding 5-7 mL of complete culture medium.

o Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

e Count the cells using a hemocytometer or an automated cell counter.

 Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well,
to be optimized for each cell line).

o Carefully dispense 100 uL of the cell suspension into each well of an ultra-low attachment
96-well round-bottom plate.

o Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the
wells.

 Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation
typically occurs within 24-72 hours.[10]

Monitor spheroid formation daily using a light microscope.

Protocol 2: 6-NBDG Uptake Assay in 3D Spheroids

This protocol details the procedure for measuring glucose uptake in pre-formed spheroids
using 6-NBDG.

Materials:
o Pre-formed spheroids in a 96-well plate
e Glucose-free DMEM or HBSS

e 6-NBDG stock solution (e.g., 10 mM in DMSO)
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DAPI solution (for nuclear counterstaining)

4% Paraformaldehyde (PFA) in PBS

PBS

Fluorescence microscope or high-content imaging system

Procedure:

Carefully remove approximately half of the culture medium from each well containing
spheroids, being cautious not to disturb the spheroids.

Wash the spheroids gently by adding 100 uL of pre-warmed glucose-free DMEM or HBSS to
each well and then removing 100 pL. Repeat this step twice.

Prepare the 6-NBDG working solution by diluting the stock solution in glucose-free DMEM or
HBSS to the desired final concentration (e.g., 100 pM).

Add 100 pL of the 6-NBDG working solution to each well.

Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes). This should be
optimized for each cell line and experimental condition.

To stop the uptake, carefully remove the 6-NBDG solution and wash the spheroids three
times with ice-cold PBS.

Fix the spheroids by adding 100 pL of 4% PFA to each well and incubating for 20-30 minutes
at room temperature.

Wash the spheroids three times with PBS.

For nuclear counterstaining, add 100 pL of DAPI solution (e.g., 1 pg/mL in PBS) to each well
and incubate for 10-15 minutes at room temperature in the dark.

Wash the spheroids twice with PBS.

The spheroids are now ready for imaging. Add 100 uL of PBS to each well to prevent drying.
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Protocol 3: Image Acquisition and Analysis

This protocol outlines the steps for imaging and quantifying 6-NBDG fluorescence in spheroids.
Materials:

e Fluorescence microscope with appropriate filters for 6-NBDG (Excitation/Emission: ~465/540
nm) and DAPI (Excitation/Emission: ~360/460 nm)

» High-content imaging system (optional)
e Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
e Image Acquisition:
o Place the 96-well plate on the microscope stage.
o For each spheroid, acquire images using both the 6-NBDG and DAPI channels.

o If using a confocal microscope or a system with z-stacking capabilities, acquire a series of
optical sections through the entire spheroid to capture the 3D fluorescence distribution.[4]
A maximum intensity projection can then be generated.

e Image Analysis (using ImageJ/Fiji as an example):
o Open the acquired images.

o Define the Region of Interest (ROI): Use the DAPI channel to identify the spheroid. The
brightfield or a transmitted light image can also be used to draw an outline around the
spheroid.

o Measure Fluorescence Intensity: Apply the ROI to the 6-NBDG channel image.
o Use the "Measure" function to quantify the mean fluorescence intensity within the ROI.

o Background Correction: Measure the mean fluorescence intensity of a background region
in the same image (an area without cells) and subtract this value from the spheroid
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intensity measurement.

o Repeat this process for all spheroids in the experiment.

o For more detailed analysis, image analysis software like CellProfiler can be used to
segment individual cells within the spheroid (if resolution allows) and measure cell-by-cell

fluorescence intensity.[10]

Mandatory Visualization
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Experimental Workflow: 6-NBDG Uptake Assay in 3D Spheroids

Start: Culture Cancer Cells (2D)

Spheroid Formation
(Ultra-low attachment plate)

Wash with Glucose-Free Medium

Incubate with 6-NBDG

Stop Uptake & Wash with Cold PBS

Fixation (4% PFA)

Nuclear Counterstain (DAPI)

Fluorescence Imaging
(Microscopy/HCS)

Image Analysis & Quantification

End: Quantified Glucose Uptake
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Signaling Pathway: PI3K/Akt Regulation of Glucose Uptake
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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